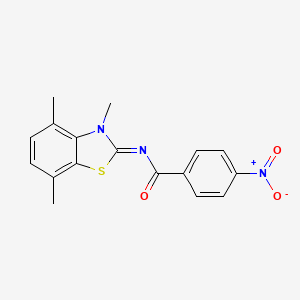

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzamide moiety, and a benzothiazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 3,4,7-trimethyl-2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Key Reactions:

- Oxidation : The nitro group can be oxidized further under strong oxidizing conditions.

- Reduction : The nitro group can be reduced to an amine using hydrogen gas with a catalyst.

- Substitution : Electrophilic substitution can occur on the aromatic rings.

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with potentially useful properties.

Biology

The compound has garnered interest for its potential in developing bioactive compounds due to structural similarities with biologically active molecules. Studies have indicated that it may interact with various molecular targets such as enzymes and receptors.

Medicine

Research indicates that 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide may possess pharmacological properties including:

- Antimicrobial Activity : It has been evaluated for effectiveness against biofilm-forming pathogens. The introduction of nitro groups has been linked to enhanced antimicrobial properties .

- Anticancer Activity : Compounds with nitro substitutions have shown significant anticancer properties by targeting malignant cells preferentially over normal cells .

Industry

In industrial applications, this compound is being explored for use in developing advanced materials such as organic semiconductors and dyes. Its unique chemical properties make it suitable for various applications in material science.

Case Studies

- Antimicrobial Studies : A study highlighted the efficacy of nitro-containing compounds against Gram-negative and Gram-positive pathogens. The structural modifications led to improved activity against biofilms .

- Anticancer Research : Investigations into nitro-substituted compounds revealed that they could enhance cytotoxicity against tumor cell lines significantly. These findings suggest potential pathways for developing new cancer therapies .

Mécanisme D'action

The mechanism of action of 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and benzothiazole groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-nitro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

- 4-nitro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

- 4-nitro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to the specific positioning of the methyl groups on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacological profiles and applications compared to its analogs .

Activité Biologique

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound with notable biological activities. Its unique structure, characterized by a nitro group and a benzothiazole moiety, positions it as a potential candidate for various pharmacological applications. This article examines its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C17H15N3O3S and a molecular weight of 341.4 g/mol. The structural features include:

- Nitro Group : Known for enhancing biological activity.

- Benzothiazole Ring : Associated with various bioactive compounds.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with several molecular targets including enzymes and receptors due to the presence of its nitro and benzothiazole groups. These interactions may modulate biological pathways leading to its observed activities.

Anticancer Activity

Research indicates that compounds with nitro substitutions can exhibit significant anticancer properties. For instance:

- Study Findings : A study on 4-nitro-substituted 1,3-diaryltriazenes revealed that modifications could lead to highly cytotoxic compounds targeting malignant cells preferentially over normal cells. The introduction of nitro groups was crucial for enhancing cytotoxicity against various tumor cell lines .

Antimicrobial Properties

The compound's structural similarities to other bioactive molecules suggest potential antimicrobial properties. Nitro compounds have been documented to possess a wide range of biological activities including antibacterial and antifungal effects .

Anti-inflammatory Effects

Nitro derivatives have shown promise in anti-inflammatory applications by inhibiting enzymes such as iNOS and COX-2. These compounds can modulate inflammatory pathways effectively .

Data Tables

| Activity Type | IC50 (μM) | MIC (μM) | Reference |

|---|---|---|---|

| Anticancer | Not specified | Not specified | |

| Antimicrobial | 9.2 ± 1.5 | 0.09 | |

| Anti-inflammatory | Not specified | Not specified |

Case Studies

- Anticancer Activity : The study of 4-nitro-substituted triazenes indicated that these compounds could induce reactive oxygen species (ROS) leading to apoptosis in cancer cells. This suggests that the compound may act through oxidative stress mechanisms .

- Antimicrobial Evaluation : Research on benzothiazole derivatives demonstrated their effectiveness against various pathogens, reinforcing the potential of this compound as an antimicrobial agent .

Propriétés

IUPAC Name |

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-10-4-5-11(2)15-14(10)19(3)17(24-15)18-16(21)12-6-8-13(9-7-12)20(22)23/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVDLUGWMFLVHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.